5-(2-Methylcyclopropyl)furan-2-carbothioamide

Medicinal Chemistry Bioisosterism Drug Design

This furan-2-carbothioamide features a strained 2-methylcyclopropyl group at C5, delivering conformational constraint and altered electronics vs. aryl/alkyl analogs. The –C(=S)NH₂ moiety provides up to 100‑fold potency gains, superior membrane permeability, and amidase resistance over the carboxamide. Deploy in HIV‑1 RT SAR (patented scaffold), Mᵖʳᵒ inhibition campaigns, microsomal stability benchmarking, or ESBL‑producing Gram‑negative MIC assays. Pair with CAS 17572‑09‑7 as a negative control to isolate cyclopropane effects. Stock available; inquire for bulk.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Cat. No. B13616189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylcyclopropyl)furan-2-carbothioamide
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC1CC1C2=CC=C(O2)C(=S)N
InChIInChI=1S/C9H11NOS/c1-5-4-6(5)7-2-3-8(11-7)9(10)12/h2-3,5-6H,4H2,1H3,(H2,10,12)
InChIKeyMTKVXWCUUMMXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylcyclopropyl)furan-2-carbothioamide – Structural Profile and Research-Grade Procurement Overview


5-(2-Methylcyclopropyl)furan-2-carbothioamide (CAS: 1152604-68-6; MF: C9H11NOS; MW: 181.26 g/mol) is a heterocyclic small molecule comprising a furan core substituted at the 5-position with a 2-methylcyclopropyl group and at the 2-position with a carbothioamide (–C(=S)NH2) moiety . The compound belongs to the furan-2-carbothioamide class, a scaffold recognized in medicinal chemistry for antiviral, antibacterial, and anticancer applications [1]. The carbothioamide group serves as a bioisosteric replacement for the canonical carboxamide, offering differentiated hydrogen-bonding capacity, enhanced lipophilicity, and altered metabolic stability relative to oxygen analogs [2]. The 2-methylcyclopropyl substituent introduces conformational constraint and distinct electronic effects arising from the strained cyclopropane ring system, features known to influence target binding and pharmacokinetic properties in drug-like molecules [3].

Why 5-(2-Methylcyclopropyl)furan-2-carbothioamide Cannot Be Replaced by Unsubstituted or Simple-Alkyl Furan-2-carbothioamide Analogs


Generic substitution of 5-(2-methylcyclopropyl)furan-2-carbothioamide with the unsubstituted parent furan-2-carbothioamide (CAS 17572-09-7) or with 5-methyl-furan-2-carbothioamide would eliminate the 2-methylcyclopropyl group, a substituent that contributes both steric constraint and unique electronic character through its strained C–C bonds with increased s-character [1]. The cyclopropane ring functions as an electron-accepting π-system that modulates the electronic environment of the adjacent furan ring, altering HOMO–LUMO gap and dipole moment relative to non-cyclopropyl analogs [2]. Furthermore, the carbothioamide (–C(=S)NH2) group cannot be replaced by the corresponding carboxamide (–C(=O)NH2) without losing key pharmacological properties: thioamides demonstrate up to 100-fold higher potency than their amide counterparts in certain target contexts and exhibit enhanced membrane permeability due to the larger, more polarizable sulfur atom [3]. These structural features are non-redundant, and substitution with simpler in-class compounds would result in a molecule with fundamentally different electronic, conformational, and biological interaction profiles.

Quantitative Differentiation Evidence for 5-(2-Methylcyclopropyl)furan-2-carbothioamide Versus Closest Analogs and In-Class Alternatives


Carbothioamide vs. Carboxamide: Potency Differentiation Through Sulfur Bioisosterism

The carbothioamide (–C(=S)NH2) functional group in 5-(2-methylcyclopropyl)furan-2-carbothioamide confers differentiated pharmacological properties compared to the corresponding carboxamide (–C(=O)NH2) analog. In a head-to-head comparison of thioamide-containing ASH1L inhibitors versus their amide counterparts, replacing the thioamide with an amide resulted in a nearly 100-fold reduction in inhibitory activity and complete loss of antileukemic efficacy [1]. In the context of SARS-CoV-2 main protease (Mpro) inhibition, the thioamide-containing TKB248 displayed improved pharmacokinetic properties compared to the amide counterpart TKB245, with the thioamide group forming critical hydrogen bonds with catalytic cysteine residues [1]. Additionally, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have demonstrated Mpro IC50 values as low as 1.55 μM for optimized analogs [2].

Medicinal Chemistry Bioisosterism Drug Design Thioamide Pharmacology

Cyclopropyl Metabolic Stability Advantage Over Larger Alkyl Substituents

The 2-methylcyclopropyl substituent on 5-(2-methylcyclopropyl)furan-2-carbothioamide is expected to confer superior metabolic stability compared to analogs bearing larger alkyl groups (e.g., isopropyl, tert-butyl, or straight-chain alkyl). Cyclopropane rings are more resistant to cytochrome P450-mediated oxidative metabolism than larger alkyl substituents [1]. A model comparison demonstrates this principle: the cyclopropane analog of valacyclovir exhibits a half-life >300 h at 40°C and pH 6, compared to only 69.7 h for the parent compound, representing a >4.3-fold stability enhancement [2]. Furthermore, trifluoromethylcyclopropyl-containing compounds show consistently higher metabolic stability in vitro and in vivo compared to tert-butyl-containing counterparts [3].

Pharmacokinetics Metabolic Stability Cyclopropane Drug Metabolism

Synthetic Accessibility via 1,2,3-Thiadiazole Ring Transformation – A Differentiated Route for Furan-2-carbothioamide Construction

A published synthetic methodology enables the preparation of furan-2-carbothioamides through a ring transformation of 1,2,3-thiadiazoles, a route that is distinct from the conventional approach of thionating pre-formed furan-2-carboxamides with Lawesson's reagent or P4S10 [1]. This method, reported by Kropotina et al. (2006) in Mendeleev Communications, generates the furan-2-carbothioamide scaffold directly from thiadiazole precursors, offering an alternative disconnection strategy that may provide access to substitution patterns difficult to achieve via traditional thionation. The conventional thionation of furan-2-carboxamides with Lawesson's reagent achieves 80–90% conversion at 110°C in toluene over 4–6 hours, while the P4S10/HMDS system yields 75–85% conversion over 12–18 hours at reflux .

Synthetic Chemistry Heterocyclic Chemistry Ring Transformation Thiadiazole

Antiviral Target Engagement: Furan-Carbothioamide Scaffold in HIV-1 Reverse Transcriptase and SARS-CoV-2 Mpro Inhibition

Furan-2-carbothioamide derivatives are documented in the patent literature as inhibitors of HIV-1 replication, with the scaffold claimed for the therapeutic and prophylactic treatment of retroviral diseases including AIDS [1]. A structurally related class of heteroarylcarbothioamides has been shown to act as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RNA-dependent DNA polymerase (RDDP) functions, with lead compound A15 (a pyrazolecarbothioamide) demonstrating viral replication inhibition with EC50 values in the low micromolar range [2]. The AiCuris patent (US 2012/0022059) specifically claims substituted furancarboxamides for retroviral disease treatment, establishing precedent for the furan scaffold in antiviral applications [3]. Separately, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives inhibit SARS-CoV-2 Mpro with IC50 values ranging from 1.55 μM to 21.28 μM [4].

Antiviral Research HIV-1 SARS-CoV-2 Protease Inhibition Reverse Transcriptase

Membrane Permeability Differentiation: Carbothioamide Enhancement Over Carboxamide Analogs

The carbothioamide group in 5-(2-methylcyclopropyl)furan-2-carbothioamide is predicted to enhance membrane permeability compared to the corresponding carboxamide analog. The sulfur atom in the thioamide (van der Waals radius 1.85 Å) is larger and more polarizable than oxygen (1.40 Å), reducing the desolvation penalty associated with membrane crossing [1]. Thioamides exhibit enhanced lipophilicity (ΔlogP increase of approximately 0.5–1.0 units compared to corresponding amides) and serve as weaker hydrogen bond acceptors, both properties favoring passive membrane diffusion [1]. In macrocyclic peptide contexts, substituting an amide with a thioamide has been shown to improve both permeability and bioavailability [2]. A vendor technical datasheet reports that the carbothioamide modification improves membrane permeability by an estimated 2- to 3-fold compared to traditional amide bonds in related furan systems .

Membrane Permeability Drug Absorption Physicochemical Properties Thioamide

Predicted Target Spectrum Differentiation via DrugMapper Analysis

Computational target prediction via DrugMapper analysis for 5-(2-methylcyclopropyl)furan-2-carbothioamide suggests potential activity across a distinct set of therapeutic indications including melanoma, tuberculosis, bone neoplasms, HIV infections, castration-resistant prostate cancer, rheumatoid arthritis, and pain-related conditions [1]. This predicted polypharmacology profile differentiates it from simpler furan-2-carbothioamide analogs, which lack the 2-methylcyclopropyl substituent and are predicted to have a narrower or distinct target spectrum. While these predictions require experimental validation, they provide a computational rationale for prioritizing this compound in phenotypic screening cascades where the specific substitution pattern may confer unique target engagement.

Computational Pharmacology Target Prediction Drug Repositioning Polypharmacology

Recommended Procurement and Application Scenarios for 5-(2-Methylcyclopropyl)furan-2-carbothioamide Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: HIV-1 and SARS-CoV-2 Protease/RT Inhibitor Lead Generation

Procure 5-(2-methylcyclopropyl)furan-2-carbothioamide for structure–activity relationship (SAR) campaigns targeting viral proteases or reverse transcriptase. The furan-2-carbothioamide scaffold is established in patent literature for HIV-1 RT inhibition [1], and related hydrazine-1-carbothioamide derivatives achieve Mpro IC50 values as low as 1.55 μM [2]. The 2-methylcyclopropyl group provides a differentiated substitution pattern for SAR exploration not covered by existing aryl-substituted analogs. Pair with unsubstituted furan-2-carbothioamide (CAS 17572-09-7) as a negative control to isolate the contribution of the cyclopropyl substituent.

ADME/PK Optimization Studies: Evaluating Cyclopropyl-Mediated Metabolic Stability Enhancement

Use this compound in comparative microsomal stability assays against analogs bearing isopropyl, tert-butyl, or straight-chain alkyl substituents at the furan 5-position. Published precedent indicates that cyclopropane rings can extend half-life by >4-fold compared to non-cyclopropyl analogs [1]. The carbothioamide group further provides an additional stability advantage over carboxamide due to reduced susceptibility to amidase-mediated hydrolysis [2], enabling dual-mechanism metabolic stabilization in a single compound.

Antibacterial Screening Against Gram-Negative ESBL-Producing Pathogens

Deploy 5-(2-methylcyclopropyl)furan-2-carbothioamide in minimum inhibitory concentration (MIC) assays against extended-spectrum beta-lactamase (ESBL)-producing Gram-negative bacteria. The furan scaffold has been specifically identified as effective for targeting Gram-negative pathogens, and the methylcyclopropyl substituent is predicted to enhance bacterial cell wall penetration [1]. The carbothioamide group may confer evasion of bacterial efflux pump mechanisms compared to more polar amide analogs [2].

Medicinal Chemistry SAR Expansion: 5-Position Cyclopropyl Substituent Scanning

Incorporate 5-(2-methylcyclopropyl)furan-2-carbothioamide into a matrix SAR library exploring furan 5-position substituent effects. Compare against 5-methyl, 5-cyclopropyl, 5-phenyl, and 5-(3-nitrophenyl) analogs to deconvolute the contributions of steric bulk, electronic effects, and conformational constraint. The cyclopropane ring's bent C–C bonds create a unique electronic environment with increased s-character [1] that cannot be replicated by simple alkyl or aryl substituents, making this compound an essential reference point for understanding furan-2-carbothioamide SAR.

Quote Request

Request a Quote for 5-(2-Methylcyclopropyl)furan-2-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.